molecular formula C10H10O3 B592930 Regiolone CAS No. 137494-04-3

Regiolone

Cat. No. B592930
M. Wt: 178.187
InChI Key: ZXYYTDCENDYKBR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regiolone is a compound that is purified from the leaves of Juglans regia . It demonstrates phytotoxicity and can induce apoptosis in MCF-7 cells through the caspase-3 independent pathway .


Synthesis Analysis

The absolute configuration of Regiolone has been defined using a computational approach . Isosclerone is the dextrorotatory isomer, while Regiolone is the levorotatory isomer . The enantiomers are (S)(+)- 1 and ®(-)-1 .


Molecular Structure Analysis

The structure of Regiolone has been definitively defined using a computational approach . The structure of Regiolone and its enantiomer, Isosclerone, have been resolved .


Physical And Chemical Properties Analysis

Regiolone is a yellow powder . The optical rotation [α]D was computed at B3LYP/6-31G*//B3LYP/TZVP .

Scientific Research Applications

Weed Control

  • Field : Agriculture/Botany
  • Application : Regiolone and its enantiomer, Isosclerone, have been studied for their potential use in weed control . These compounds were synthesized and their phytotoxicity was observed at mM concentrations .
  • Method : The compounds were synthesized by the reaction of p-methoxybenzaldehyde, p-nitrobenzaldehyde, and p-N,N-dimethylbenzaldehyde, respectively, with 2-butanone . Their phytotoxicity was then tested against wheat coleoptiles and Sesame seedlings .
  • Results : The compounds showed good potential for usage in weed management in the field . They probably act as hydroxyphenylpyruvate dioxygenase inhibitors .

Bioherbicide

  • Field : Agriculture/Botany
  • Application : The enantiomers of 4,8-dihydroxy-1-tetralone (4,8-DHT), S-(+)-isosclerone and R-(−)-regiolone, were studied for their potential as bioherbicides .
  • Method : The enantiomers were separated by chiral high-performance liquid chromatography (HPLC) on a Chiralcel OD column with chiral stationary phase (CSP)-coated cellulose-tris(3,5-dimethylphenylcarbamate) . Their phytotoxicity was then tested on various plant species .
  • Results : The results indicated a hormesis at low concentration of 4,8-DHT and its enantiomers, but a retardant effect at high concentration . S-(+)-isosclerone was found to be more toxic to seeds germination and seedling growth of the tested plant species than R-(−)-regiolone .

Marine Drugs

  • Field : Marine Biology/Pharmacology
  • Application : Regiolone was isolated from the marine-derived filamentous fungus Asteromyces cruciatus 763 .
  • Method : The isolation and structure elucidation methods are not specified in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Phytotoxic Activity

  • Field : Agriculture/Botany
  • Application : Regiolone and Isosclerone, two enantiomeric phytotoxic naphthalenone pentaketides, were studied for their phytotoxic activity .
  • Method : The compounds were synthesized by the reaction of p-methoxybenzaldehyde, p-nitrobenzaldehyde, and p-N,N-dimethylbenzaldehyde, respectively, with 2-butanone . Their phytotoxicity was then tested against wheat coleoptiles and Sesame seedlings .
  • Results : The compounds showed good potential for their usage in weed management in the field . They probably act as hydroxyphenylpyruvate dioxygenase inhibitors .

Phytotoxic Activity

  • Field : Agriculture/Botany
  • Application : Regiolone and Isosclerone, two enantiomeric phytotoxic naphthalenone pentaketides, were studied for their phytotoxic activity .
  • Method : The compounds were synthesized by the reaction of p-methoxybenzaldehyde, p-nitrobenzaldehyde and p-N,N-dime-thylbenzaldehyde, respectively, with 2-butanone . Their phytotoxicity was then tested against wheat coleoptiles and Sesame seedling was observed at mM concentrations .
  • Results : The compounds indicated good potential for their usage in weed management in the field . They probably act as hydroxyphenylpyruvate dioxygenase inhibitors .

Bioherbicide Development

  • Field : Agriculture/Botany
  • Application : As a candidate for bioherbicide, 4,8-dihydroxy-1-tetralone (4,8-DHT) was isolated from Caryospora callicarpa epicarp and its two enantiomers, S-(+)-isosclerone and R-(−)-regiolone, were separated by chiral high-performance liquid chromatography (HPLC) on a Chiralcel OD column with chiral stationary phase (CSP)-coated cellulose-tris(3,5-dimethylphenylcarbamate) .
  • Method : Then, the phytotoxicity of 4,8-DHT and its enantiomers toward the seeds germination and seedling growth of the five tested plant species, including lettuce (Latuca sativa), radish (Raphanus sativus), cucumber (Cucumis sativus), onion (Allium cepa), and wheat (Triticum aestivum), were investigated .
  • Results : The results indicated a hormesis at low concentration of 4,8-DHT and its enantiomers, but a retardant effect at high concentration . S-(+)-isosclerone was more toxic to seeds germination and seedling growth of the five tested plant species than the R-(−)-regiolone .

properties

IUPAC Name

(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYTDCENDYKBR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=C([C@@H]1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Regiolone

CAS RN

137494-04-3
Record name Regiolone, (R)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOSCLERONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
305
Citations
SK Talapatra, B Karmacharya, SC De, B Talapatra - Phytochemistry, 1988 - Elsevier
A new α-tetralone derivative designated (−)-regiolone has been isolated with juglone, betulinic acid and sitosterol from the stem-bark of Juglans regia. (−)-Regiolone has been shown to …
Number of citations: 114 www.sciencedirect.com
A Evidente, S Superchi, A Cimmino, G Mazzeo… - 2011 - Wiley Online Library
… the configurational assignment of regiolone/isosclerone led to … absolute configurations of both regiolone and isosclerone we … Furthermore, the phytotoxic activities of both regiolone and …
JX Liu, DL Di, C Li, XY Huang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… Regiolone exists as a racemate and the absolute configurations at C-4 in the two molecules of this arbitrarily chosen asymmetric unit are R and S for unprimed and primed molecules …
Number of citations: 18 scripts.iucr.org
L Panzella, A Napolitano, M D'Ischia - Proceedings 9th world congress …, 2015 - iris.unina.it
… regiolone, as the main phenolic component of walnut husk washing waters (WHWW). 1 We report now that regiolone … Regiolone was found to be more active than known tyrosinase and …
Number of citations: 0 www.iris.unina.it
A Cimmino, AM Villegas-Fernández… - Journal of agricultural …, 2011 - ACS Publications
… with other well-known closely related naphthalenones such as regiolone and cis- and trans-3,4… -1(2H)-ones assayed in mixture, regiolone demonstrated the highest level of phytotoxicity …
Number of citations: 33 pubs.acs.org
Z Xu, B Xiong, J Xu - Natural product research, 2021 - Taylor & Francis
Chemical investigation of endophytic fungus Phyllosticta capitalensis, isolated from the hypocotyls of the Chinese mangrove Bruguiera sexangula led to the isolation of eight known …
Number of citations: 31 www.tandfonline.com
A Evidente, A Cimmino, A Andolfi - Chirality, 2013 - Wiley Online Library
… Regiolone appears to be the most toxic compound and its activity increases in time, unlike … established between absolute configuration and optical rotation of regiolone/isosclerone. …
Number of citations: 52 onlinelibrary.wiley.com
L Yang, XY Ma, X Ruan, DA Jiang, CD Pan, Q Wang - Molecules, 2016 - mdpi.com
… In this study, rac-4,8-DHT, S-(+)-isosclerone, and R-(−)-regiolone on germination of the tested plants were measured in terms of these parameters (Table 1). Compared with the control, …
Number of citations: 5 www.mdpi.com
C Ciniglia, C Sansone, L Panzella… - … Science and Pollution …, 2012 - Springer
… Regiolone bioactivity was assessed in the concentration range from 10 −4 to 1 mg/mL. A … /mL determined by HPLC analysis), regiolone induced a 74 % stimulation on radish compared …
Number of citations: 20 link.springer.com
P Wipf, JK Jung, S Rodrı́guez, JS Lazo - Tetrahedron, 2001 - Elsevier
… 1 on the basis of the isolation of known (−)-regiolone as a … 12 h) afforded (−)-regiolone 5 as the major product. Conservation … for the formation of regiolone without loss of stereochemical …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.